molecular formula C10H13NO2 B8620527 5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde

5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde

Cat. No.: B8620527
M. Wt: 179.22 g/mol
InChI Key: RNLDTMJKDYDWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H13NO2 It is a derivative of nicotinaldehyde, characterized by the presence of methoxy, ethyl, and methyl groups attached to the nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the alkylation of 2-methoxy-6-methylnicotinaldehyde with ethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Methoxy-5-ethyl-6-methylnicotinic acid.

    Reduction: 2-Methoxy-5-ethyl-6-methylnicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-5-methylnicotinaldehyde: Similar structure but lacks the ethyl group.

    2-Methoxy-5-methylnicotinaldehyde: Similar structure but lacks the ethyl group.

    5-Ethyl-2-methoxy-6-methylnicotinaldehyde: Identical structure but different naming convention.

Uniqueness

5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-4-8-5-9(6-12)10(13-3)11-7(8)2/h5-6H,4H2,1-3H3

InChI Key

RNLDTMJKDYDWJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1C)OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Activated manganese dioxide (2.0 g) was added to a solution of 2-methoxy-3-hydroxymethyl-5-ethyl-6-methylpyridine (1.18 g, 6.5 mmol) in dry benzene (20 mL) and refluxed 5-10 hours. The warm suspension was filtered through a pad of anhydrous Na2SO4 and evaporated to yield 1.05 g (90%) of a viscous oil which solidified.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of 80% pure 3-[2-(benzoxazol-2-yl)ethenyl]-5-ethyl-6-methyl-2-(1H)-pyridinone (200 mg) in methanol/ethanol/THF (25 mL, 1:1:1) was hydrogenated at atmospheric pressure over 5% palladium/charcoal for four hours. After filtering off the catalyst, the solvents were evaporated and the residue flash chromatographed over silica gel. Elution with 2% methanol-98% chloroform gave 75 mg of analytically pure product, mp 155°-156.5° C.
Name
3-[2-(benzoxazol-2-yl)ethenyl]-5-ethyl-6-methyl-2-(1H)-pyridinone
Quantity
200 mg
Type
reactant
Reaction Step One
Name
methanol ethanol THF
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-methoxy-3-cyano-5-ethyl-6-methylpyridine (1.0 g, 5.68 mmol) in dry tetrahydrofuran (50 mL) under a nitrogen atmosphere and cooled to -70° C., was added 1.3M diisobutyl aluminum hydride/THF (17.4 mL, 22.7 mmol). The resulting mixture was allowed to warm to room temperature and stir for 15-20 hours. The reaction mixture was acidified with 1N hydrochloric acid and then neutralized with aqueous sodium bicarbonate. Water was then added and the product extracted into diethyl ether. The etheral extract was dried (Na2SO4), filtered and the solvent evaporated. This residue was flash chromatographed on silica gel eluting with 10% diethyl ether/pentane to give the product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
diisobutyl aluminum hydride THF
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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